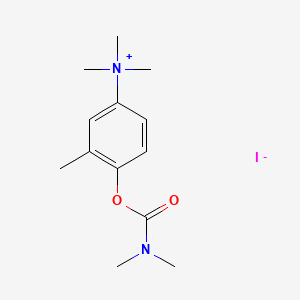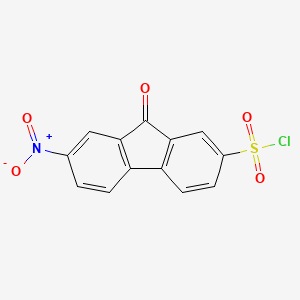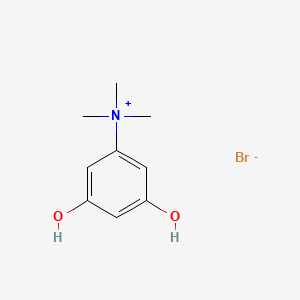
(3,5-Dihydroxyphenyl)trimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dihydroxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with a phenolic structure. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a trimethylammonium group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dihydroxyphenyl)trimethylammonium bromide typically involves the reaction of 3,5-dihydroxybenzyl alcohol with trimethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: A polar solvent such as methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dihydroxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of halide salts in polar solvents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various halide derivatives.
Scientific Research Applications
(3,5-Dihydroxyphenyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dihydroxyphenyl)trimethylammonium bromide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s phenolic structure allows it to form hydrogen bonds and interact with active sites, leading to inhibition or modulation of biological pathways. The trimethylammonium group enhances its solubility and facilitates its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Phenyltrimethylammonium bromide
- Hexyltrimethylammonium bromide
- Decamethonium bromide
Uniqueness
(3,5-Dihydroxyphenyl)trimethylammonium bromide is unique due to the presence of hydroxyl groups on the phenyl ring, which impart additional reactivity and potential for hydrogen bonding. This distinguishes it from other quaternary ammonium compounds that lack these functional groups.
Properties
CAS No. |
66941-36-4 |
|---|---|
Molecular Formula |
C9H14BrNO2 |
Molecular Weight |
248.12 g/mol |
IUPAC Name |
(3,5-dihydroxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C9H13NO2.BrH/c1-10(2,3)7-4-8(11)6-9(12)5-7;/h4-6H,1-3H3,(H-,11,12);1H |
InChI Key |
LLUIZIASKGZXHT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC(=CC(=C1)O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


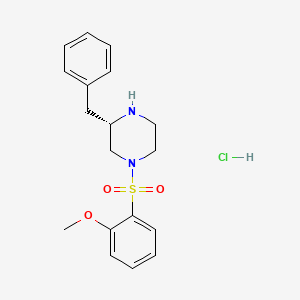

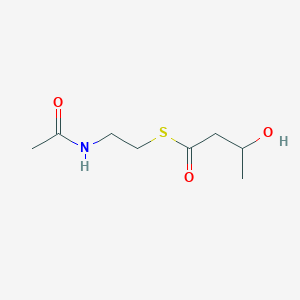
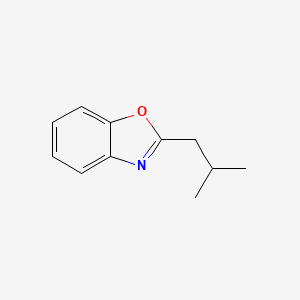
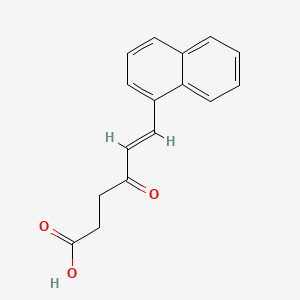

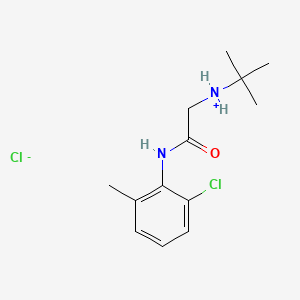
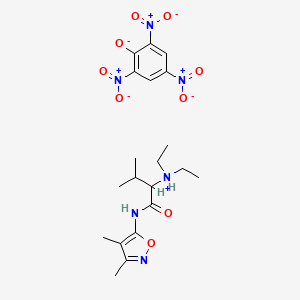

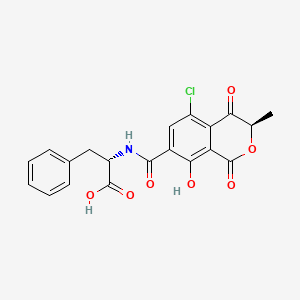
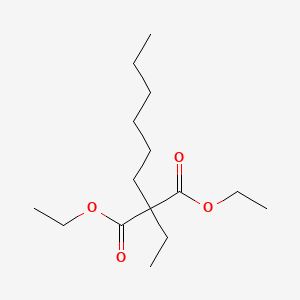
![Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-](/img/structure/B13787833.png)
